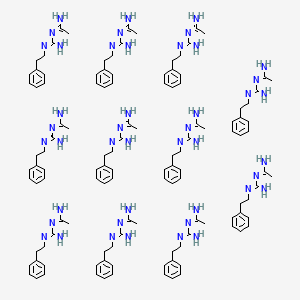
Acorus gramineus, ext.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acorus gramineus: , commonly known as Japanese sweet flag, is a perennial herb native to Japan, Korea, and eastern Asia. It typically grows in wetlands and shallow water. The plant is known for its aromatic rhizomes, which have been used in traditional medicine for centuries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The extraction of active components from Acorus gramineus involves several methods. One common method is solid-phase microextraction combined with gas chromatography-mass spectrometry (GC/MS). This method is effective in terms of extraction yield, sample workup time, and profiling analysis .
Industrial Production Methods: : Industrially, the preparation of Acorus gramineus extract involves the supernatant of the medicinal material. The process includes drying the plant material, followed by extraction using solvents like ethanol or water under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: : Acorus gramineus extract undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : The extract is often subjected to reactions with reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions.
Major Products: : The major products formed from these reactions include various phenylpropanoids and sesquiterpenoids, which are the primary active components of the extract .
Aplicaciones Científicas De Investigación
Biology: : The extract has been studied for its neuroprotective effects, particularly in the treatment of cognitive impairments and neurodegenerative diseases like Alzheimer’s .
Medicine: : Acorus gramineus extract is used in traditional medicine for its anti-inflammatory, antioxidant, and anti-apoptotic properties. It is also being researched for its potential in treating conditions like epilepsy, depression, and cardiovascular diseases .
Industry: : The extract is used in the cosmetic industry for its aromatic properties and in the food industry as a natural flavoring agent .
Mecanismo De Acción
The mechanism by which Acorus gramineus extract exerts its effects involves multiple pathways. It has anti-inflammatory, antioxidant, and anti-apoptotic activities. The extract inhibits neurotoxicity, regulates synaptic plasticity, protects cerebrovascular structures, stimulates the cholinergic system, and suppresses astrocyte activation .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include Acorus calamus and Acorus tatarinowii. These species also contain phenylpropanoids and sesquiterpenoids but in different proportions .
Uniqueness: : Acorus gramineus is unique due to its higher content of asarone analogues, which are responsible for its potent neuroprotective and cognitive-enhancing effects .
Propiedades
Número CAS |
91745-11-8 |
|---|---|
Fórmula molecular |
C121H176N44 |
Peso molecular |
2247.0 g/mol |
Nombre IUPAC |
N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide |
InChI |
InChI=1S/11C11H16N4/c11*1-9(12)15-11(13)14-8-7-10-5-3-2-4-6-10/h11*2-6H,7-8H2,1H3,(H4,12,13,14,15) |
Clave InChI |
RYSNEROLVQAFKF-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine](/img/structure/B13389369.png)
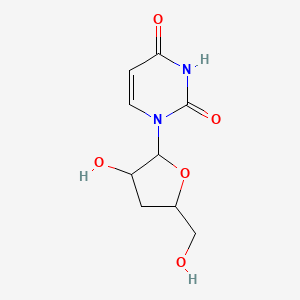
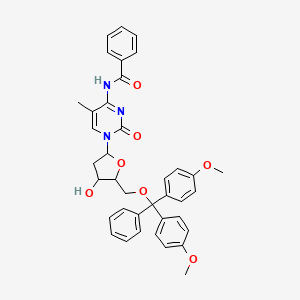

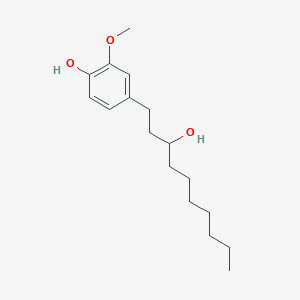
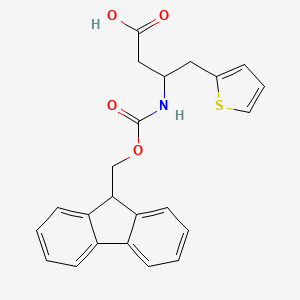
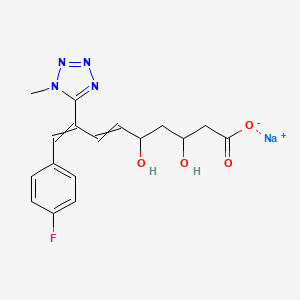
![(2,5-Dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13389406.png)
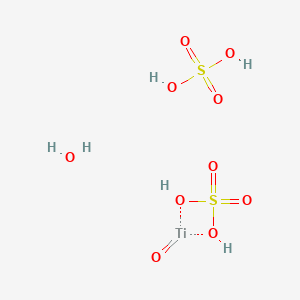
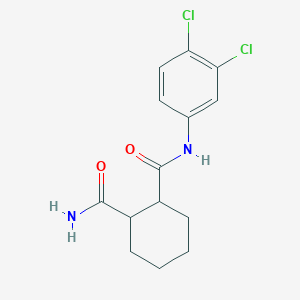
![8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13389435.png)
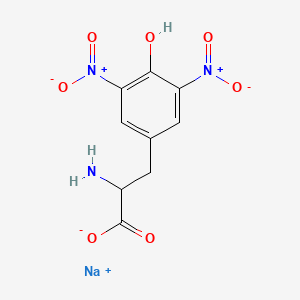
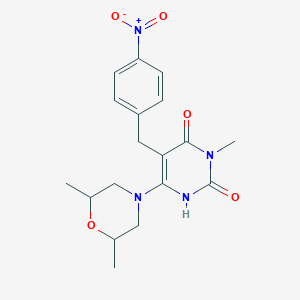
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13389461.png)
